An In-depth Technical Guide to the Chemical Properties and Stability of D-Arabitol-13C-2
An In-depth Technical Guide to the Chemical Properties and Stability of D-Arabitol-13C-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and stability of D-Arabitol-13C-2, a stable isotope-labeled sugar alcohol. The information is intended to support researchers and professionals in drug development and various scientific fields who utilize this compound in their work.
Chemical Properties
D-Arabitol-13C-2 is an isotopically labeled form of D-Arabitol, a five-carbon sugar alcohol. The "-13C-2" designation indicates that two of the carbon atoms in the molecule have been replaced with the stable isotope carbon-13. This labeling is crucial for its use in metabolic studies and as an internal standard in analytical chemistry.
General Information
| Property | Value | Source(s) |
| Chemical Name | D-Arabinitol-1,2-13C2 | [1][2] |
| Synonyms | D-Arabitol-1,2-13C2, D-Lyxitol-1,2-13C2, (2R,3R,4R)-Pentane-1,2,3,4,5-pentaol-1,2-13C2 | [1][2][3] |
| Molecular Formula | C₃¹³C₂H₁₂O₅ | [1][2][3] |
| Molecular Weight | 154.13 g/mol | [1][2][3] |
| CAS Number (unlabeled) | 488-82-4 | [2][4] |
| Appearance | White to off-white crystalline powder | [4] |
Physicochemical Properties (of unlabeled D-Arabitol)
| Property | Value | Source(s) |
| Melting Point | 103 °C | [4][5] |
| Boiling Point | 494.5 ± 40.0 °C at 760 mmHg | [4] |
| Water Solubility | Soluble (50 mg/mL) | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
Stability and Storage
Proper storage and handling are critical to maintain the integrity of D-Arabitol-13C-2.
Stability
D-Arabitol is a stable compound under normal laboratory conditions. The carbon-13 labeling does not significantly alter its chemical stability. It is not prone to hazardous polymerization. However, it is incompatible with strong oxidizing agents.[6]
Recommended Storage
For long-term storage, D-Arabitol-13C-2 should be kept in a dry place with the container tightly closed.[6] Specific temperature recommendations are as follows:
| Condition | Temperature | Duration | Source(s) |
| Solid (Powder) | 2-8°C (Refrigerator) | Long-term | [1] |
| Stock Solutions | -20°C | Up to 1 month | [6] |
| Stock Solutions | -80°C | Up to 6 months | [6] |
Experimental Protocols
The use of D-Arabitol-13C-2 as an internal standard or tracer in metabolic studies requires precise and accurate analytical methods.
Sample Preparation for Mass Spectrometry (LC-ESI-MS/MS and GC-MS)
This protocol is adapted from a method for the analysis of small molecular carbohydrates in biological extracts.
Materials:
-
D-Arabitol-13C-2 standard
-
Sample containing arabitol
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Vortex mixer
-
Incubator
Procedure:
-
To your sample or standard, add 50 µL of methoxyamine hydrochloride in pyridine solution.
-
Vortex the mixture for 1 minute.
-
Incubate at 37°C for 90 minutes to carry out the oximation reaction.
-
Add 70 µL of MSTFA to the mixture.
-
Vortex-mix and then incubate at 37°C for 30 minutes for silylation.
-
Allow the reaction mixture to sit at room temperature for at least 2 hours before analysis by LC-ESI-MS/MS or GC-MS.[7]
Quantification by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Instrumentation:
-
HPLC system with an ELSD detector.
-
A suitable column for sugar alcohol separation (e.g., a hydrophilic interaction chromatography - HILIC - column).
Mobile Phase:
-
A typical mobile phase for HILIC separation of sugar alcohols consists of a gradient of acetonitrile and water.
Standard Preparation:
-
Prepare a stock solution of D-Arabitol-13C-2 in deionized water.
-
Create a series of dilutions to generate a calibration curve.
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
The ELSD will detect the analyte after the evaporation of the mobile phase.
-
Quantify the amount of arabitol in the samples by comparing the peak areas to the calibration curve generated from the D-Arabitol-13C-2 standards.[7]
Metabolic Pathways
D-Arabitol plays a role in the metabolism of various organisms, particularly fungi and bacteria. Understanding these pathways is essential for interpreting data from tracer experiments using D-Arabitol-13C-2.
D-Arabitol Biosynthesis in Yeast
In yeasts such as Candida albicans and Saccharomyces rouxii, D-arabitol is synthesized from D-glucose via the pentose phosphate pathway (PPP).[8][9][10] The key steps involve the dephosphorylation of D-ribulose-5-phosphate to D-ribulose, followed by its reduction to D-arabitol.
D-Arabitol Catabolism in Bacteria
In bacteria like Escherichia coli, the catabolism of D-arabitol involves its conversion to D-xylulose, which can then enter the pentose phosphate pathway. This process is regulated by an inducible operon.[11]
Experimental Workflow for 13C Tracer Analysis
The use of D-Arabitol-13C-2 in metabolic flux analysis follows a general workflow from sample labeling to data interpretation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. D-Arabinitol-1,2-13C2 | CymitQuimica [cymitquimica.com]
- 3. omicronbio.com [omicronbio.com]
- 4. echemi.com [echemi.com]
- 5. Arabitol - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Basis for d-Arabitol Production by Saccharomyces rouxii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Ribitol and D-arabitol catabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
